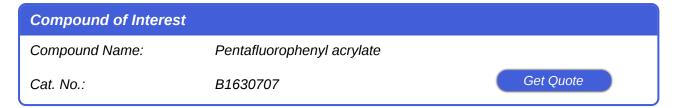


In-Depth Technical Guide to Pentafluorophenyl Acrylate (CAS 71195-85-2)

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For Researchers, Scientists, and Drug Development Professionals

Core Properties and Identification

Pentafluorophenyl acrylate (PFPA) is a fluorinated monomer with the CAS number 71195-85-2. It is a versatile building block in polymer chemistry, prized for the unique reactivity of its pentafluorophenyl ester group. This functional group allows for efficient post-polymerization modification, making it a valuable tool for creating functional polymers for a wide range of applications, including drug delivery, bioconjugation, and surface modification.

Table 1: Chemical Identification

Identifier	Value
CAS Number	71195-85-2
Common Name	Pentafluorophenyl acrylate
Synonyms	2-Propenoic acid pentafluorophenyl ester, Acrylic acid pentafluorophenyl ester
Molecular Formula	C ₉ H ₃ F ₅ O ₂ [1]
Molecular Weight	238.11 g/mol [1]
IUPAC Name	2,3,4,5,6-pentafluorophenyl prop-2-enoate[2]



Table 2: Physicochemical Properties

Property	Value	Source
Appearance	Colorless to light yellow liquid	[1][3]
Boiling Point	145-149 °C	[2][4]
Density	1.446 g/cm ³	[1][4]
Refractive Index	1.434	[4]
Flash Point	68 °C (closed cup)	[5][6]
Solubility	Practically insoluble in water	[7]
Storage Temperature	2-8 °C, often stabilized with MEHQ	[3][5]

Synthesis and Polymerization Synthesis of Pentafluorophenyl Acrylate

Pentafluorophenyl acrylate is typically synthesized by the esterification of pentafluorophenol with acryloyl chloride in the presence of a base, such as triethylamine (TEA), to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of Pentafluorophenyl Acrylate

- Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve pentafluorophenol (1.0 eq) and triethylamine (1.2 eq) in dry diethyl ether.
- Cooling: Cool the reaction mixture in an ice bath.
- Addition of Acryloyl Chloride: Add acryloyl chloride (1.2 eq) dropwise to the cooled solution. A
 white precipitate of triethylamine hydrochloride will form immediately.
- Reaction: Remove the ice bath and stir the suspension overnight at room temperature under a nitrogen atmosphere.



- Work-up:
 - Remove the triethylamine hydrochloride salt by filtration and wash the solid with diethyl ether.
 - Evaporate the solvent from the filtrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent.
- Characterization: The final product is a clear yellow liquid. The structure can be confirmed by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.

Polymerization of Pentafluorophenyl Acrylate

Poly(**pentafluorophenyl acrylate**) (pPFPA) can be synthesized via conventional free-radical polymerization or controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1][7] RAFT polymerization is preferred for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions.

Experimental Protocol: RAFT Polymerization of **Pentafluorophenyl Acrylate**

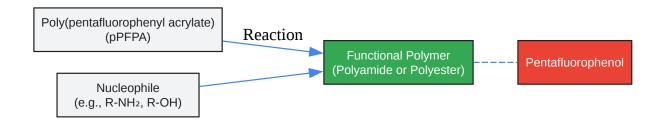
- Reaction Mixture: In a Schlenk tube, dissolve **pentafluorophenyl acrylate** (PFPA) (e.g., 100 eq), a RAFT agent such as benzyl 2-hydroxyethyl trithiocarbonate (1 eq), and a radical initiator like 2,2'-azobis(2-methylpropionitrile) (AIBN) (e.g., 0.5 eq) in a suitable solvent (e.g., benzene or dioxane).
- Degassing: Degas the solution by purging with nitrogen for 30 minutes while cooling in an ice bath.
- Polymerization: Remove the ice bath and heat the reaction mixture at a specific temperature (e.g., 70 °C) for a defined period to achieve the desired conversion.
- Termination and Purification: Cool the reaction to room temperature and precipitate the polymer by adding the solution to a non-solvent like cold methanol.
- Isolation: Collect the polymer by filtration and dry under vacuum.



Mechanism of Action and Reactivity

The utility of pPFPA in various applications stems from the high reactivity of the pentafluorophenyl ester side chains towards nucleophiles. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic and the pentafluorophenoxide an excellent leaving group. This facilitates nucleophilic substitution reactions, primarily with amines and alcohols, to form stable amide or new ester linkages, respectively. This process is often referred to as post-polymerization modification.

Diagram: Post-Polymerization Modification of pPFPA



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Caption: Post-polymerization modification of pPFPA with nucleophiles.

Handling and Safety

Pentafluorophenyl acrylate is a combustible liquid and should be handled with care in a well-ventilated area, away from heat, sparks, and open flames.[3][8] It is classified as causing skin and eye irritation.[6][9]

Table 3: GHS Hazard Information

Hazard Class	Category	Hazard Statement
Skin corrosion/irritation	2	H315: Causes skin irritation
Serious eye damage/eye irritation	2	H319: Causes serious eye irritation
Specific target organ toxicity — single exposure	3	H335: May cause respiratory irritation



Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles.
- Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: Use a respirator with an organic vapor cartridge if working in a poorly ventilated area.

Handling and Storage:

- Wash hands thoroughly after handling.[10]
- Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
- It is often supplied with an inhibitor like monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization.[5]

Toxicological Data:

Currently, specific quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) values for **pentafluorophenyl acrylate** are not readily available in the public domain. The safety information is primarily based on its irritant properties as classified under the Globally Harmonized System (GHS).[6][9]

Applications and Experimental Protocols

The ability to easily functionalize pPFPA makes it a valuable precursor for a wide array of applications in biomedical research and drug development.

Bioconjugation

pPFPA can be used to create reactive surfaces or nanoparticles for the immobilization of biomolecules such as proteins and peptides.

Experimental Protocol: Antibody Immobilization on pPFPA-grafted Silica Beads[10]

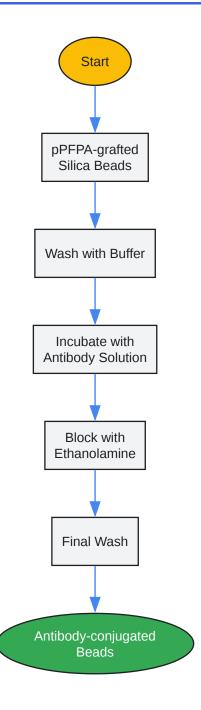
• Surface Preparation: Prepare poly(pentafluorophenyl acrylate)-grafted silica beads.



- Washing: Wash the beads with a suitable buffer (e.g., PBS).
- Antibody Incubation: Add the antibody solution to the bead suspension.
- Conjugation: Incubate the mixture to allow the primary amine groups (e.g., from lysine residues) on the antibody to react with the pentafluorophenyl ester groups on the beads, forming stable amide bonds.
- Blocking: Block any remaining reactive sites with a small amine-containing molecule (e.g., ethanolamine).
- Washing: Wash the antibody-conjugated beads to remove any unbound antibody.

Diagram: Antibody Immobilization Workflow





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Caption: Workflow for immobilizing antibodies on pPFPA-grafted surfaces.

Drug Delivery

pPFPA can be used to create nanoparticles or micelles for the encapsulation and targeted delivery of therapeutic agents. The surface of these carriers can be functionalized with targeting ligands or stealth-conferring polymers like polyethylene glycol (PEG).



Experimental Protocol: Preparation of pH-Responsive Micelles for Doxorubicin Delivery[8]

- Polymer Synthesis: Synthesize pPFPA via RAFT polymerization.
- Partial Modification: React pPFPA with 1-amino-2-propanol to create an amphiphilic copolymer that can self-assemble into micelles in an aqueous solution.
- Core Functionalization: React the remaining pPFPA segments in the micellar core with 1-(3aminopropyl)imidazole to introduce pH-responsive charge-conversional entities.
- Drug Loading: Load a hydrophobic drug, such as doxorubicin (DOX), into the micelles.
- Characterization: Characterize the size, morphology, and drug-loading capacity of the micelles.
- In Vitro Release: Study the in vitro release of DOX from the micelles at different pH values (e.g., pH 7.4 and pH 5.0) to demonstrate pH-responsiveness.

Surface Modification for Cell Culture

Surfaces coated with pPFPA can be modified with cell-adhesive peptides or other biomolecules to promote cell attachment and growth.

Experimental Protocol: Surface Functionalization for Enhanced Cell Adhesion

- Coating: Coat a substrate (e.g., glass coverslip or polymer dish) with a thin film of pPFPA.
- Peptide Conjugation: Incubate the pPFPA-coated surface with a solution of a cell-adhesive peptide (e.g., RGD peptide) in a suitable buffer.
- Blocking and Washing: Block any unreacted sites and wash the surface to remove noncovalently bound peptides.
- Cell Seeding: Seed cells onto the functionalized surface and culture under standard conditions.
- Analysis: Assess cell adhesion, spreading, and proliferation on the modified surface compared to an unmodified control.



Biological Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature detailing the specific interactions of **pentafluorophenyl acrylate** or its derived polymers with key biological signaling pathways such as mTOR, MAPK, or NF-kB. The primary biological applications of pPFPA-based materials focus on their use as carriers for bioactive molecules or as platforms for cell-surface interactions, where the biological effect is mediated by the conjugated molecule or the engineered surface properties rather than the polymer backbone itself.

The biocompatibility of polymers derived from pPFPA is an active area of research. For instance, cytotoxicity assays have been performed on cells cultured with functionalized single-chain polymer nanoparticles derived from a pentafluorophenyl methacrylate monomer, showing the potential for creating biocompatible materials.[12] However, comprehensive in vivo biocompatibility studies are still needed for many specific formulations.

Conclusion

Pentafluorophenyl acrylate is a highly versatile and reactive monomer that serves as a powerful platform for the development of advanced functional polymers. Its well-defined chemistry allows for precise control over polymer architecture and functionality, making it an invaluable tool for researchers in drug delivery, bioconjugation, and materials science. While the safety profile of the monomer requires careful handling, the resulting polymers hold great promise for a variety of biomedical applications. Further research into the in vivo biocompatibility and potential interactions with cellular signaling pathways will be crucial for the clinical translation of pPFPA-based technologies.

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